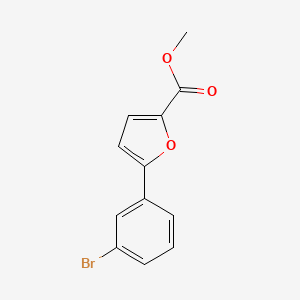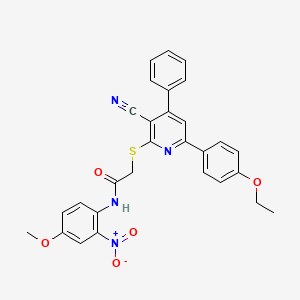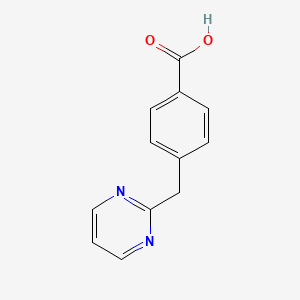
4-(2-Pyrimidinylmethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Pyrimidinylmethyl)benzoic acid is an organic compound with the molecular formula C12H10N2O2 It consists of a benzoic acid moiety substituted with a pyrimidinylmethyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrimidinylmethyl)benzoic acid typically involves the reaction of 4-carboxybenzyl chloride with 2-aminopyrimidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the pyrimidine attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide.
化学反応の分析
Types of Reactions
4-(2-Pyrimidinylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form the corresponding carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used for oxidation reactions.
Reduction: Hydrogen gas and a palladium catalyst are typically employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
4-(2-Pyrimidinylmethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(2-Pyrimidinylmethyl)benzoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-(Aminomethyl)benzoic acid: An antifibrinolytic drug with a similar structure but different functional groups.
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl] ethanone: A compound with a benzoic acid moiety and additional functional groups, used in antimicrobial research.
Uniqueness
4-(2-Pyrimidinylmethyl)benzoic acid is unique due to the presence of both a benzoic acid and a pyrimidine ring, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions. This dual functionality makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
4-(pyrimidin-2-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-4-2-9(3-5-10)8-11-13-6-1-7-14-11/h1-7H,8H2,(H,15,16) |
InChIキー |
MRWQACAGQLPROF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)CC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


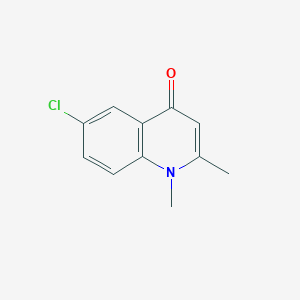
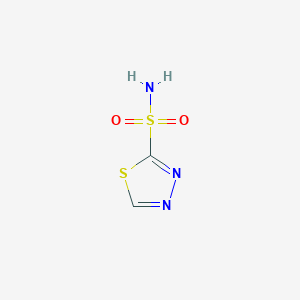
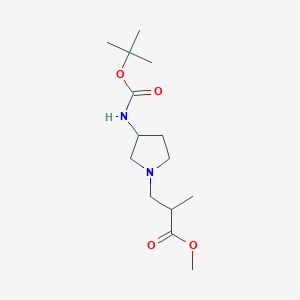
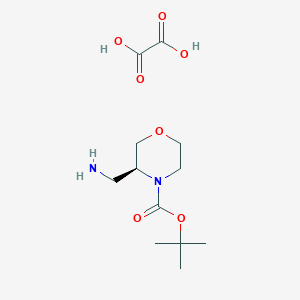
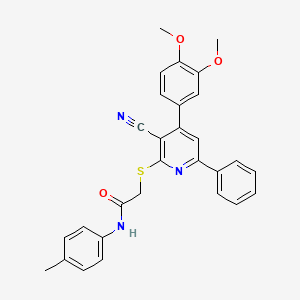
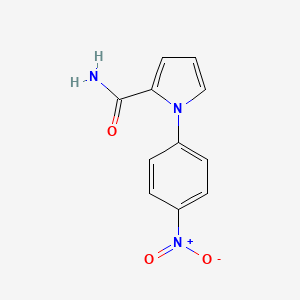
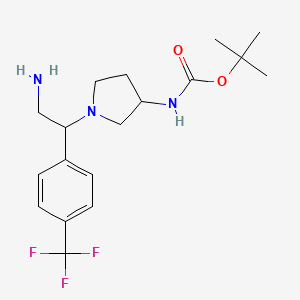
![3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde](/img/structure/B11770424.png)
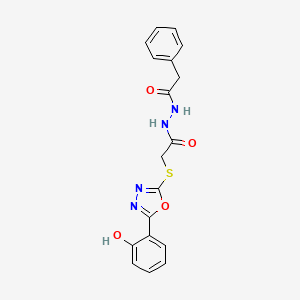
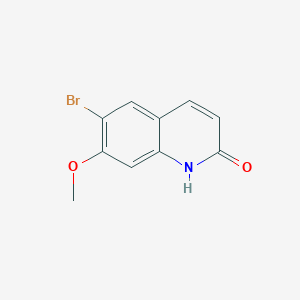
![Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B11770433.png)
![6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11770440.png)
